

Application Notes and Protocols: Seclidemstat Mesylate in Myxoid Liposarcoma Preclinical Models

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Compound of Interest

Compound Name: *Seclidemstat mesylate*

Cat. No.: *B8210197*

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These application notes provide a summary of the preclinical use of **seclidemstat mesylate** (SP-2577), a potent and orally bioavailable inhibitor of lysine-specific demethylase 1 (LSD1), in myxoid liposarcoma models.^[1] The information is intended to guide researchers in designing and executing further preclinical studies.

Introduction

Myxoid liposarcoma is a common type of soft tissue sarcoma characterized by a specific chromosomal translocation, most commonly t(12;16)(q13;p11), which results in the FUS-DDIT3 fusion oncoprotein. This fusion protein is a key driver of tumorigenesis. Seclidemstat is a novel, selective, and reversible LSD1 inhibitor that has shown potential antineoplastic activity in various cancers, including FET-translocated sarcomas like myxoid liposarcoma.^{[2][3]} Seclidemstat works by inhibiting both the catalytic and scaffolding functions of LSD1, an enzyme that plays a crucial role in the development and progression of certain cancers.^{[3][4]} Preclinical studies have demonstrated its ability to induce transcriptomic reprogramming and cytotoxicity in multiple fusion-positive sarcoma cell lines.^{[5][6][7]}

Data Presentation

In Vitro Efficacy of Seclidemstat in Myxoid Liposarcoma Cell Lines

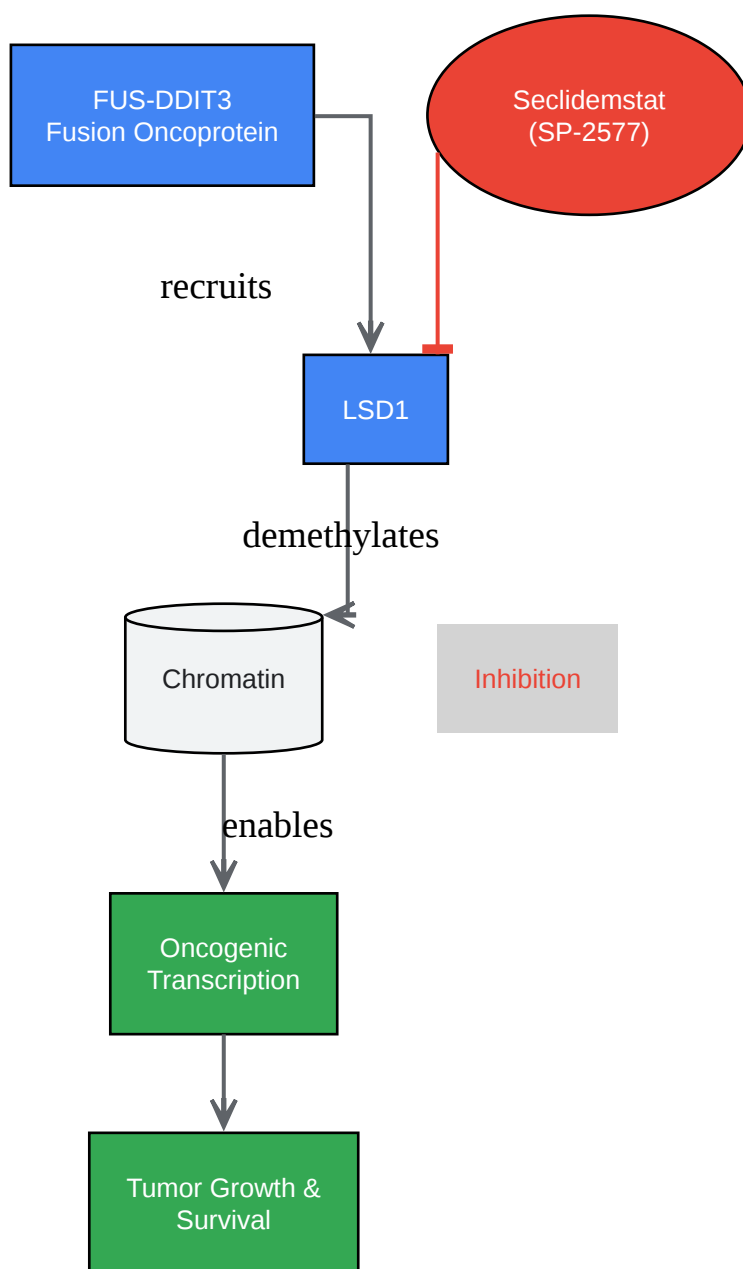
Seclidemstat has been evaluated for its in vitro potency against various myxoid liposarcoma cell lines. The half-maximal inhibitory concentration (IC₅₀) values from cell viability assays are summarized below.

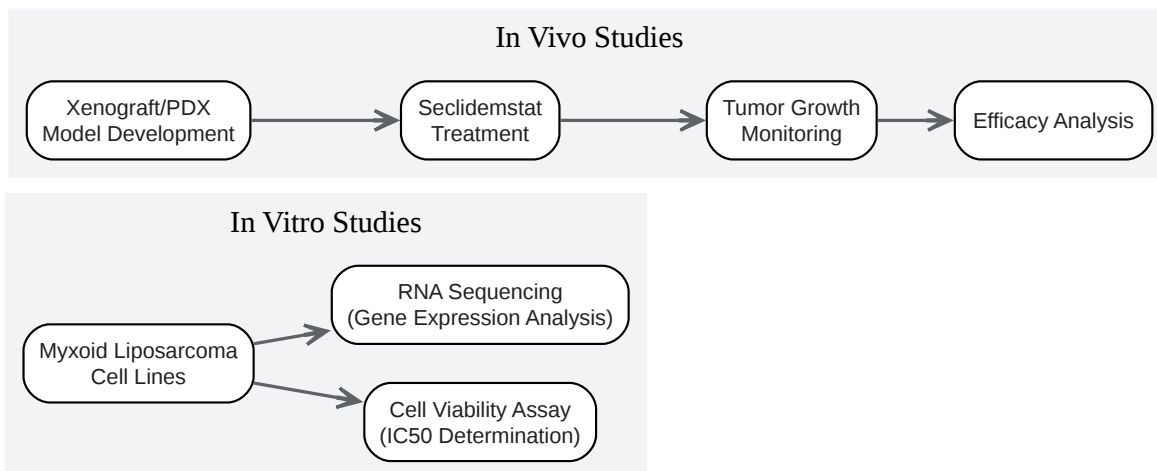
Cell Line	Seclidemstat (SP-2577) IC ₅₀	SP-2509 (related compound) IC ₅₀	Reference
1765-92	450 nM - 1.1 μM	500 - 850 nM	[8]
402-91	450 nM - 1.1 μM	500 - 850 nM	[8]
DL221	Resistant (IC ₅₀ > 30 μM)	Resistant	[8]

Note: The variability in potency across different cell lines suggests that the sensitivity to seclidemstat may be influenced by specific cellular contexts. The DL221 cell line showed resistance to the treatment.[8]

Signaling Pathway and Mechanism of Action

Seclidemstat's mechanism of action in myxoid liposarcoma is linked to its inhibition of LSD1, which is recruited by FET-fusion oncoproteins like FUS-DDIT3. By inhibiting LSD1, seclidemstat disrupts the transcriptional activity of these oncogenic fusion proteins, leading to a reversal of their gene expression signatures and subsequent anti-tumor effects.[5][8]





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